Angiogenin was first identified in the conditioned medium of human adenocarcinoma cells (HT-29). It is classified as an extracellular protein with enzymatic activity, specifically acting as a ribonuclease that hydrolyzes RNA. The protein's structure reveals similarities to other members of the ribonuclease family, with distinct functional sites that contribute to its biological activities .
Angiogenin can be synthesized through recombinant DNA technology. This involves inserting the ANG gene into appropriate expression vectors, which are then introduced into host cells (such as bacteria or yeast) to produce the protein. The purification process typically includes affinity chromatography techniques that exploit specific binding properties of angiogenin to isolate it from other cellular proteins .
The molecular structure of angiogenin consists of a single polypeptide chain folded into a compact globular form. Key structural features include:
The three-dimensional structure has been characterized using X-ray crystallography, revealing that angiogenin shares significant structural homology with bovine pancreatic ribonuclease, despite differences in biological function .
Angiogenin catalyzes the cleavage of RNA substrates, primarily targeting tRNA. It operates through a transphosphorylation/hydrolysis mechanism similar to that of other ribonucleases. This enzymatic activity results in the production of tRNA-derived stress-induced fragments that inhibit protein synthesis and trigger stress granule assembly within cells .
Additionally, angiogenin interacts with actin in endothelial cells, leading to complex formation that activates proteolytic cascades necessary for extracellular matrix remodeling—an essential step in angiogenesis .
The mechanism by which angiogenin promotes angiogenesis involves several steps:
Angiogenin has several important applications in scientific research and medicine:
ANG shares 33% sequence identity and 65% homology with bovine pancreatic RNase A, retaining the characteristic RNase A fold: a V-shaped motif formed by three α-helices and six β-strands [1] [2]. Despite this conservation, ANG exhibits distinct structural deviations:
Table 1: Structural Comparison of ANG and RNase A
Feature | Angiogenin (ANG) | RNase A |
---|---|---|
Molecular Weight | 14.4 kDa | 13.7 kDa |
Amino Acid Residues | 123 | 124 |
Disulfide Bonds | 3 (Cys39–Cys92, Cys57–Cys107, Cys87–Cys104) | 4 |
Catalytic Activity | 10−5–10−6 of RNase A | High |
B1 Subsite | Occluded by Gln117 | Accessible |
The catalytic triad—His13, Lys40, and His114—forms the phosphodiester bond-cleaving center (P1 subsite) [2] [5] [7]. Key functional attributes include:
ANG harbors three functional domains governing cellular localization and signaling:1. Receptor-binding motif (Lys60–Asn68–Asn109):- Binds cell-surface receptors (e.g., Plexin-B2 and α-actinin 2) [1] [4].- Residue Arg101 in the C-terminal segment (residues 83–105) is critical for α-actinin 2 interaction, modulating tumor cell motility [4].2. Nuclear localization sequence (NLS; Ile29–Leu35):- Comprises Arg31–Arg32–Arg33; Arg33 is essential for nuclear translocation [1] [8].- Phosphorylation by PKC/CDK enables ANG to evade cytosolic ribonuclease inhibitor (RNH1) and enter the nucleus [1].
The occlusion of the B1 subsite by Gln117 is a hallmark of ANG’s structure [2] [3] [8]:
ANG exhibits significant interspecies variations that reflect functional diversification:
Table 2: Structural and Functional Divergence in Vertebrate ANG Homologs
Species/Gene | Amino Acids | Identity to hANG | NLS Sequence | Catalytic Activity |
---|---|---|---|---|
Human ANG | 123 | 100% | 31-RRRGL-35 | Baseline (100%) |
Mouse Ang1 | 121 | 76.2% | 31-KRRGL-35 | Similar to hANG |
Mouse Ang2 | 121 | 66.4% | 31-VKRGL-35 | Higher than hANG |
Mouse Ang4 | 120 | 62.8% | 30-KERGL-34 | Reduced |
Zebrafish Ang | 123 | ~55% | Variable | Not characterized |
Evolutionary drivers: Positive selection on the ANG family has led to neofunctionalization, with paralogs like murine Ang4 acquiring roles in innate immunity [8].
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